molecular formula C8H10O3S B8371125 Methyl 2-(2-thienylmethoxy)acetate

Methyl 2-(2-thienylmethoxy)acetate

Cat. No.: B8371125
M. Wt: 186.23 g/mol
InChI Key: BNIYXKCCQUFSOO-UHFFFAOYSA-N
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Description

Thiophene-containing compounds are critical in pharmaceuticals and materials science due to their aromatic stability and electronic properties. This compound likely serves as an intermediate in drug synthesis, similar to structurally related esters (e.g., ).

Properties

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

methyl 2-(thiophen-2-ylmethoxy)acetate

InChI

InChI=1S/C8H10O3S/c1-10-8(9)6-11-5-7-3-2-4-12-7/h2-4H,5-6H2,1H3

InChI Key

BNIYXKCCQUFSOO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCC1=CC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Structural Variations

The following compounds share structural similarities with Methyl 2-(2-thienylmethoxy)acetate, differing primarily in substituents or heterocyclic systems:

Compound Name Molecular Formula Key Functional Groups Applications/Properties Reference
Methyl 2-thienylacetate C₇H₈O₂S Thiophene, ester Pharmaceutical intermediate; BP: 50°C at 0.06 mmHg
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate C₆H₇N₃O₂S Thiazole, ester, amino group Antibiotic synthesis (e.g., cephalosporins)
Methyl 2-hydroxy-2-methoxyacetate C₄H₈O₄ Hydroxyl, methoxy, ester Fine chemical intermediate; MW: 120.10 g/mol
Methyl 2,2-dithienyl glycolate C₁₁H₁₀O₃S₂ Two thiophene rings, glycolic ester Specialty chemical; enhanced π-π interactions
Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate C₁₂H₁₄O₄ Epoxide, phenyl, ester Reactive intermediate (epoxide chemistry)

Key Differences in Properties and Reactivity

  • Electronic Effects :
    • Thiophene-containing compounds (e.g., Methyl 2-thienylacetate) exhibit electron-rich aromatic systems, enhancing stability and participation in π-π stacking .
    • Thiazole derivatives () introduce nitrogen, increasing polarity and hydrogen-bonding capability.
  • Reactivity :
    • Epoxide-containing analogs () undergo ring-opening reactions, unlike the inert methoxy group in this compound.
    • Hydroxyl groups () increase hydrophilicity and acidity (pKa ~3-4) compared to purely ether-linked esters.
  • Synthetic Utility :
    • Thiazole derivatives are pivotal in antibiotic synthesis (e.g., cephalosporins) due to their bioactivity .
    • Dithienyl compounds () may exhibit unique optical properties useful in materials science.

Physical Properties and Stability

  • Volatility : Methyl 2-thienylacetate has a low boiling point (50°C at 0.06 mmHg), suggesting volatility under reduced pressure , whereas hydroxylated analogs () are less volatile due to hydrogen bonding.
  • Crystallinity : Thiazole derivatives () form stable crystals via N–H⋯O and C–H⋯O hydrogen bonds, enhancing thermal stability .
  • Solubility : Methoxyethoxy-substituted compounds () show improved solubility in polar solvents compared to purely aromatic esters.

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